molecular formula C9H9N3OS B2829669 5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one CAS No. 858007-69-9

5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one

Cat. No.: B2829669
CAS No.: 858007-69-9
M. Wt: 207.25
InChI Key: ZYNKQFRRBDUIQP-UHFFFAOYSA-N
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Description

5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Scientific Research Applications

5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the reaction of 2-methylaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-methylaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions and proteins, which can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing a thiophene ring, which is structurally similar to the thiadiazole ring.

    Benzothiazole derivatives: Compounds with a benzothiazole ring, sharing similar chemical properties.

Uniqueness

5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one is unique due to the presence of both the thiadiazole ring and the methylanilino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2-methylanilino)-3H-1,3,4-thiadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-4-2-3-5-7(6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNKQFRRBDUIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NNC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858007-69-9
Record name 5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one
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